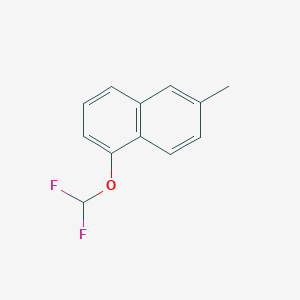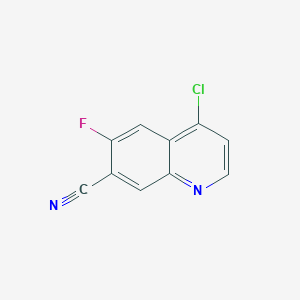
4-Chloro-6-fluoroquinoline-7-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-fluoroquinoline-7-carbonitrile is a chemical compound with the molecular formula C10H4ClFN2 and a molecular weight of 206.6 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development, particularly in the pharmaceutical industry for the synthesis of various drugs and as a reference standard .
准备方法
The synthesis of 4-Chloro-6-fluoroquinoline-7-carbonitrile involves several steps, typically starting with the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with ethyl 2-cyano-3,3-difluoropropanoate under specific conditions to form the quinoline ring . The reaction conditions often include the use of catalysts and solvents such as acetic acid and ethanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
化学反应分析
4-Chloro-6-fluoroquinoline-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
科学研究应用
4-Chloro-6-fluoroquinoline-7-carbonitrile has several applications in scientific research:
作用机制
The mechanism of action of 4-Chloro-6-fluoroquinoline-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can lead to various biological effects, including antimicrobial activity . The pathways involved often include disruption of DNA synthesis and repair mechanisms in microbial cells .
相似化合物的比较
4-Chloro-6-fluoroquinoline-7-carbonitrile can be compared with other similar compounds, such as:
4-Chloro-6-fluoroquinoline: Lacks the nitrile group, making it less reactive in certain chemical reactions.
4-Chloro-7-fluoroquinoline: Has a different fluorine position, which can affect its chemical properties and reactivity.
6-Chloro-8-fluoroquinoline: Another derivative with different substitution patterns, leading to variations in biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C10H4ClFN2 |
|---|---|
分子量 |
206.60 g/mol |
IUPAC 名称 |
4-chloro-6-fluoroquinoline-7-carbonitrile |
InChI |
InChI=1S/C10H4ClFN2/c11-8-1-2-14-10-3-6(5-13)9(12)4-7(8)10/h1-4H |
InChI 键 |
AEBUOGOMXOCMTH-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C2C=C(C(=CC2=C1Cl)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


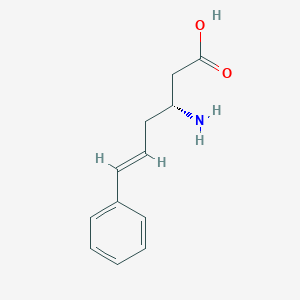

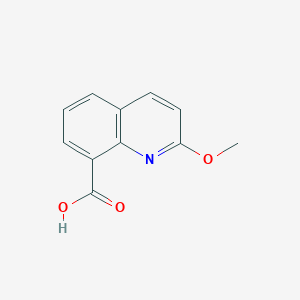
![3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B11896784.png)

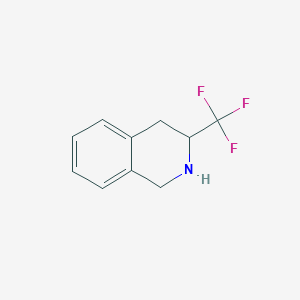
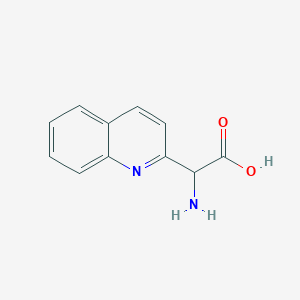
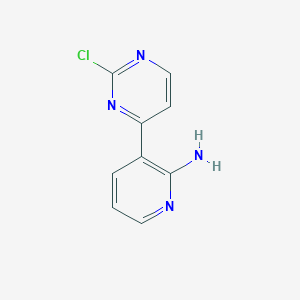
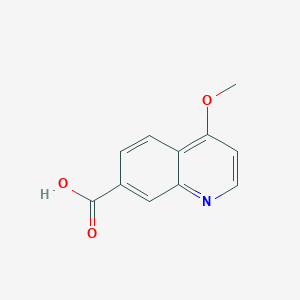
![3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid](/img/structure/B11896831.png)
![Thiazolo[4,5-h]isoquinolin-2(3H)-one](/img/structure/B11896835.png)
